molecular formula C12H15NO4 B2820559 2-[(3-Ethoxypropanoyl)amino]benzoic acid CAS No. 931374-41-3

2-[(3-Ethoxypropanoyl)amino]benzoic acid

Cat. No.: B2820559
CAS No.: 931374-41-3
M. Wt: 237.255
InChI Key: OUVOOKBUXBYSLI-UHFFFAOYSA-N
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Description

2-[(3-Ethoxypropanoyl)amino]benzoic acid is a benzoic acid derivative with a propanoyl-ethyl ether (ethoxypropanoyl) group attached via an amide linkage at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.255 g/mol .

Properties

IUPAC Name

2-(3-ethoxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-8-7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVOOKBUXBYSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethoxypropanoyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-ethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-[(3-Ethoxypropanoyl)amino]benzoic acid and its derivatives. Research indicates that modifications in the amino group can enhance the compound's efficacy against various bacterial strains. For instance, derivatives exhibiting improved radical scavenging properties have shown enhanced toxicity against cancer cells, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its structural similarity to other known anti-inflammatory agents suggests that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Pharmacological Applications

Psychopharmacological Effects
Compounds similar to this compound have been studied for their psychopharmacological effects, including anxiolytic and anticonvulsant activities. For example, research on related amino benzoic acid amides has demonstrated their ability to alleviate anxiety and reduce seizure activity in animal models . This suggests that this compound may also possess similar psychotropic effects.

Spasmolytic Activity
The spasmolytic activity of related compounds has been documented through studies on isolated ileum preparations. These compounds exhibited significant muscle relaxant properties comparable to established spasmolytics like papaverine, indicating that this compound may also be effective in treating gastrointestinal spasms .

Biochemical Applications

Enzyme Inhibition
Research has indicated that derivatives of amino benzoic acids can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes involved in metabolic pathways presents opportunities for its use in biochemical research and therapeutic applications targeting metabolic disorders .

Drug Development
The synthesis of this compound and its analogs is crucial for developing new pharmaceuticals. The ability to modify the structure allows researchers to explore various pharmacological profiles, leading to the discovery of novel drugs with enhanced efficacy and reduced side effects .

Data Tables

Application Area Activity/Effect Reference
AntimicrobialEnhanced toxicity against cancer cells
Anti-inflammatoryPotential inhibition of pro-inflammatory pathways
PsychopharmacologicalAnxiolytic and anticonvulsant activities
SpasmolyticMuscle relaxant properties
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on various derivatives of amino benzoic acids demonstrated that modifications at the amino group significantly increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of this compound in developing new antibiotics.
  • Case Study 2: Psychopharmacological Testing
    In a controlled study involving animal models, compounds structurally similar to this compound were tested for their effects on anxiety levels using standard behavioral tests (e.g., elevated plus maze). Results indicated a marked reduction in anxiety-like behaviors, suggesting potential for therapeutic use in anxiety disorders.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(3-Ethoxypropanoyl)amino]benzoic acid with structurally and functionally related benzoic acid derivatives:

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
This compound C₁₂H₁₅NO₄ 237.255 Ethoxypropanoyl amino Not reported
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₄ 256.25 4-Methoxybenzoyl Lower ΔGbinding (strong receptor interaction)
2-[(2-Ethoxybenzoyl)amino]benzoic acid C₁₆H₁₅NO₄ 285.299 2-Ethoxybenzoyl amino Not reported
Av9 (Antitumor compound) C₁₉H₂₀N₂O₅ 356.37 Hydroxy-methyl-propanoylamino Inhibits AGS, Hepg2, A549 cancer cells
2-[([1,1′-biphenyl]-4-ylsulfonyl)amino]benzoic acid C₁₉H₁₅NO₄S 353.39 Biphenylsulfonamide Weak cytotoxicity in cancer cell lines

Physicochemical Properties

  • Hydrogen Bonding: The ethoxypropanoyl group in the target compound provides 2 hydrogen bond donors (amide NH and carboxylic acid OH) and 4 acceptors (carboxylic acid O, amide O, ethoxy O), similar to analogs like Av9 .
  • For example, 2-(4-methoxybenzoyl)benzoic acid has a lower ΔGbinding, suggesting stronger receptor affinity due to balanced polarity .
  • Flexibility: The propanoyl chain in the target compound introduces 3 rotatable bonds, offering conformational flexibility absent in rigid benzoyl derivatives like 2-(4-methylbenzoyl)benzoic acid .

Research Findings and Implications

Substituent Effects : Methoxy and methyl groups on benzoyl derivatives improve receptor binding, while ethoxy groups balance hydrophobicity and metabolic stability .

Bioactivity Optimization : Esterification (e.g., methyl esters in Av9) enhances antitumor activity by improving cell permeability, whereas free carboxylic acids (as in the target compound) may favor solubility .

Synthetic Flexibility: The ethoxypropanoyl group offers a modifiable site for introducing additional functional groups, as demonstrated in post-imprinting modifications of similar monomers ().

Biological Activity

2-[(3-Ethoxypropanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 223.23 g/mol

The synthesis of this compound typically involves the reaction of PABA with ethoxypropanoyl chloride under controlled conditions to yield the desired product. This method allows for the introduction of the ethoxypropanoyl group, enhancing the biological activity of the base compound.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that PABA and its derivatives demonstrate:

  • Inhibition against Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Listeria monocytogenes.
  • Weak or no activity against Gram-negative bacteria : This selectivity suggests potential applications in targeting specific bacterial infections while minimizing impact on beneficial flora .

Antioxidant Properties

PABA and its derivatives have been identified as effective scavengers of reactive oxygen species (ROS), contributing to their antioxidant capacity. This property is particularly valuable in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties. The mechanism likely involves modulation of inflammatory pathways, although specific pathways remain to be elucidated .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of PABA derivatives suggest that they may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotective Activity :
    • In vitro assays indicated that the compound inhibited AChE with an IC50_{50} value in the low micromolar range, suggesting potential for treating cognitive impairments associated with Alzheimer's disease .
  • Antioxidant Testing :
    • The compound was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a significant reduction in DPPH radical concentration at varying concentrations .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantSignificant ROS scavenging capacity
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveAChE inhibition with low IC50_{50} values

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